

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide as a synthetic building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Compound Name:	chloroacetyl)phenyl]methanesulfo namide
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An In-depth Technical Guide: **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a pivotal synthetic intermediate whose value is underscored by its bifunctional nature. Possessing both a reactive α -chloroacetyl electrophilic center and a methanesulfonamide moiety, this molecule serves as a versatile scaffold for the construction of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols for its application in the development of molecules of medicinal interest, thereby serving as a critical resource for professionals in organic synthesis and drug discovery.

Introduction and Core Concepts

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, identified by its CAS number 64488-52-4, is a crystalline solid that has garnered significant attention as a foundational component in

synthetic chemistry.^[1]^[2] Its molecular architecture is distinguished by three key features:

- An α -chloroacetyl group (-COCH₂Cl), which provides a potent electrophilic site susceptible to nucleophilic attack. This functional group is the primary handle for cyclization and derivatization reactions.
- A methanesulfonamide group (-SO₂NHCH₃), a common pharmacophore in medicinal chemistry that can engage in hydrogen bonding and modulate the physicochemical properties of the final compound.^[3]
- A para-substituted phenyl ring, which acts as a rigid spacer and can be further functionalized.

The strategic combination of these groups makes **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** a particularly useful precursor for synthesizing heterocyclic systems such as pyrazoles and thiazoles, which are core structures in many therapeutic agents.^[4]^[5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in any synthetic protocol.

Property	Value	Source(s)
CAS Number	64488-52-4	[1] [2] [6]
Molecular Formula	C ₉ H ₁₀ ClNO ₃ S	[1] [2] [6]
Molecular Weight	247.70 g/mol	[1] [2] [7]
Melting Point	197.5-199.0 °C	[8]
Boiling Point	410.4±51.0 °C (Predicted)	[8]
Density	1.433±0.06 g/cm ³ (Predicted)	[8]
Appearance	White to off-white solid	[9]
Solubility	Soluble in polar organic solvents	[9]

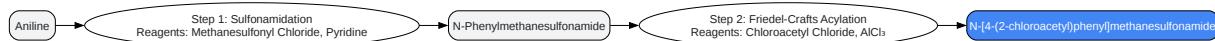
Safety and Handling:

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is classified as a hazardous substance and must be handled with appropriate precautions.[7]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[7]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

Synthesis of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**

The most common and efficient synthesis of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** is a two-step process commencing from aniline. This pathway involves an initial sulfonamidation followed by a Friedel-Crafts acylation.[2][10]



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Synthetic workflow for **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

Step 1: Synthesis of **N-Phenylmethanesulfonamide**

This initial step involves the reaction of aniline with methanesulfonyl chloride in the presence of a base, typically pyridine, to form the corresponding sulfonamide.

Experimental Protocol:

- To a solution of aniline (1.0 eq.) in pyridine (used as both solvent and base) cooled to 0 °C in an ice bath, add methanesulfonyl chloride (1.1 eq.) dropwise with stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash thoroughly with water, and then with a dilute HCl solution to remove any remaining pyridine.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-phenylmethanesulfonamide.

Step 2: Friedel-Crafts Acylation

The second step is a classic Friedel-Crafts acylation, where N-phenylmethanesulfonamide is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to introduce the chloroacetyl group at the para position of the phenyl ring.[2] [10]

Experimental Protocol:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (2.2 eq.) in an anhydrous solvent such as dichloromethane or carbon disulfide.[10]
- Cool the suspension to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled suspension with vigorous stirring.
- To this mixture, add a solution of N-phenylmethanesulfonamide (1.0 eq.) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
- Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated HCl with stirring.

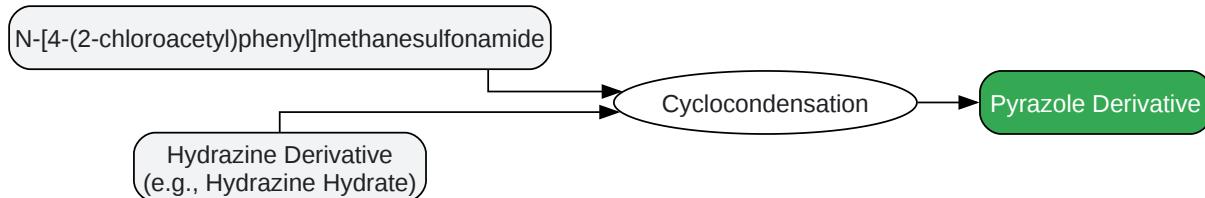
- Separate the organic layer, and extract the aqueous layer with the solvent.
- Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

Applications as a Synthetic Building Block

The presence of the electrophilic α -chloroacetyl group makes **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** a versatile precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions.

Synthesis of Pyrazole Derivatives

The reaction of α -haloketones with hydrazines is a well-established method for the synthesis of pyrazoles.^{[1][10]} **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** can be employed in a similar fashion to generate pyrazole derivatives, which are of significant interest in medicinal chemistry, particularly as analogues of the COX-2 inhibitor celecoxib.^[11]



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General scheme for pyrazole synthesis.

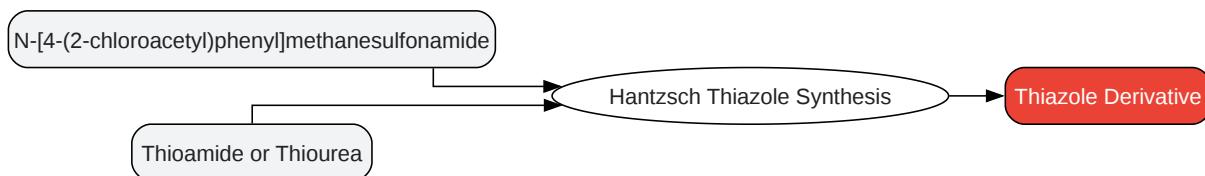
Experimental Protocol for a Representative Pyrazole Synthesis:

- Dissolve **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
- Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq.).
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature, which may cause the product to precipitate.
- If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
- If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

This reaction proceeds via initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, which involves the reaction of an α -haloketone with a thioamide.[5][8] **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** can serve as the α -haloketone component in this reaction.



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General scheme for thiazole synthesis.

Experimental Protocol for a Representative Thiazole Synthesis:

- In a round-bottom flask, dissolve **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** (1.0 eq.) and a thioamide or thiourea (1.1 eq.) in a solvent such as ethanol.
- Heat the mixture to reflux for 6-8 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) if necessary.
- The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration, wash with water, and recrystallize.
- Alternatively, concentrate the reaction mixture and purify the residue using column chromatography.

Case Study: Intermediate in Sotalol Synthesis

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a key intermediate in the synthesis of the antiarrhythmic drug Sotalol.^{[2][10]} The synthesis proceeds from this building block through two subsequent steps:

- Amination: Reaction with isopropylamine, where the amine displaces the chloride ion.
- Reduction: Reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride.

This application highlights the industrial relevance of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide** in pharmaceutical manufacturing.

Conclusion

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its α -chloroacetyl group provide a reliable platform for the construction of a wide range of heterocyclic compounds, including pyrazoles and thiazoles, which are prevalent in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug

development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.

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- To cite this document: BenchChem. [N-[4-(2-chloroacetyl)phenyl]methanesulfonamide as a synthetic building block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186543#n-4-2-chloroacetyl-phenyl-methanesulfonamide-as-a-synthetic-building-block>]

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